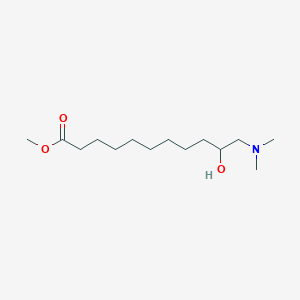
Methyl 11-(dimethylamino)-10-hydroxyundecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 11-(dimethylamino)-10-hydroxyundecanoate is an organic compound with a complex structure that includes a dimethylamino group and a hydroxy group attached to an undecanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(dimethylamino)-10-hydroxyundecanoate typically involves multiple steps. One common method includes the esterification of 11-(dimethylamino)-10-hydroxyundecanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
Methyl 11-(dimethylamino)-10-hydroxyundecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: 11-(dimethylamino)-10-oxoundecanoate.
Reduction: 11-(dimethylamino)-10-hydroxyundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 11-(dimethylamino)-10-hydroxyundecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 11-(dimethylamino)-10-hydroxyundecanoate involves its interaction with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 11-(dimethylamino)-10-oxoundecanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
11-(Dimethylamino)-10-hydroxyundecanoic acid: The acid form of the compound.
Methyl 11-(dimethylamino)-10-hydroxydecanoate: A shorter chain analogue.
Uniqueness
Methyl 11-(dimethylamino)-10-hydroxyundecanoate is unique due to the presence of both a dimethylamino group and a hydroxy group on an undecanoate backbone
特性
CAS番号 |
373619-08-0 |
|---|---|
分子式 |
C14H29NO3 |
分子量 |
259.38 g/mol |
IUPAC名 |
methyl 11-(dimethylamino)-10-hydroxyundecanoate |
InChI |
InChI=1S/C14H29NO3/c1-15(2)12-13(16)10-8-6-4-5-7-9-11-14(17)18-3/h13,16H,4-12H2,1-3H3 |
InChIキー |
LEODUDIDDFIJHP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(CCCCCCCCC(=O)OC)O |
溶解性 |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















